molecular formula C19H23N3O3S B2888713 4-acetyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034231-47-3

4-acetyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2888713
CAS RN: 2034231-47-3
M. Wt: 373.47
InChI Key: OGWHLWHNLQAFKG-UHFFFAOYSA-N
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Description

4-acetyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized and studied for its bioactivity and pharmacological properties.

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on synthesizing and characterizing compounds with structural similarities to 4-acetyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, often targeting potential therapeutic applications. For instance, the synthesis of methylbenzenesulfonamide CCR5 antagonists has been explored, showcasing the compound's potential in preventing HIV-1 infection due to its active groups including pyridine and benzenesulfonyl (Cheng De-ju, 2015). This highlights the compound's role in drug development for infectious diseases.

Corrosion Inhibition

The corrosion inhibition properties of piperidine derivatives on iron have been studied through quantum chemical calculations and molecular dynamics simulations. These studies reveal the compounds' potential in protecting iron surfaces from corrosion, indicating applications in material science and engineering (S. Kaya et al., 2016).

Bioactive Sulfonamides

Bioactive sulfonamides bearing the piperidine nucleus have been synthesized and shown talented activity against cholinesterase enzymes. This suggests potential therapeutic applications in treating diseases associated with cholinergic system dysfunctions, such as Alzheimer's disease (H. Khalid, 2012).

Drug-Metal Interactions

The study of drug-metal interactions, specifically the copper(II) complex of acetohexamide and pyridine, provides insights into the potential pharmacological properties and mechanisms of action of metal-drug complexes. Such research could inform the development of novel therapeutic agents with enhanced efficacy or reduced toxicity (A. Pezeshk, V. Pezeshk, 1990).

Antimicrobial and Antitumor Activities

Compounds with the sulfonamide moiety have been investigated for their antimicrobial and antitumor activities. Novel indenopyridine derivatives, for example, have shown promising anticancer activity against breast cancer cell lines, underscoring the potential of such compounds in oncological research (M. Ghorab, M. Al-Said, 2012).

properties

IUPAC Name

4-acetyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15(23)17-2-4-19(5-3-17)26(24,25)21-14-16-8-12-22(13-9-16)18-6-10-20-11-7-18/h2-7,10-11,16,21H,8-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWHLWHNLQAFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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